CDKI-83 -

CDKI-83

Catalog Number: EVT-287294
CAS Number:
Molecular Formula: C21H23N7O3S2
Molecular Weight: 485.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
CDKI-83 is a potent CDK9 inhibitor. The compound shows effective anti-proliferative activity in human tumour cell lines with GI50 <1 μM, and is capable of inducing apoptosis in A2780 human ovarian cancer cells as determined by the activated caspase-3, Annexin V/PI double staining and accumulated cells at the sub-G1 phase of cellcycle. The research results suggest that combined inhibition of CDK9 and CDK1 may result in the effective induction of apoptosis and CDKI-83 has the potential to be developed as an anti-cancer agent.
Overview

CDKI-83, a cyclin-dependent kinase 9 inhibitor, has emerged as a significant compound in cancer research due to its potential to inhibit cell proliferation by targeting key regulators of the cell cycle. This compound is classified as a small molecule inhibitor and is specifically designed to interfere with the activity of cyclin-dependent kinases, which play crucial roles in cell cycle regulation and transcriptional control.

Source and Classification

CDKI-83 was developed through systematic medicinal chemistry approaches aimed at optimizing its potency against cyclin-dependent kinases. The compound is part of a broader class of kinase inhibitors that are being explored for their therapeutic potential in oncology. Its classification as a selective inhibitor allows it to target specific kinases involved in cancer progression, particularly cyclin-dependent kinase 9, which is implicated in the transcriptional regulation of genes essential for cell survival and proliferation .

Synthesis Analysis

The synthesis of CDKI-83 involves multiple steps, beginning with the formation of key intermediates that undergo various chemical reactions under controlled conditions. The synthetic route typically includes:

  1. Formation of Intermediates: Initial precursors are reacted to form intermediates that possess the necessary functional groups for further modification.
  2. Key Reactions: These may include coupling reactions, where different molecular fragments are joined together, and cyclization reactions that help establish the compound's core structure.
  3. Purification Steps: After synthesis, the product undergoes purification processes such as crystallization or chromatography to ensure high yield and purity .

The detailed synthetic pathway is often proprietary but generally follows established protocols in organic synthesis, ensuring reproducibility and efficiency.

Molecular Structure Analysis

The molecular structure of CDKI-83 has been characterized using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry. The compound features a complex arrangement of functional groups that confer its biological activity. Specific data regarding its molecular weight, formula, and structural components are critical for understanding its interaction with target proteins.

  • Molecular Formula: C₁₄H₁₅N₃O
  • Molecular Weight: 241.29 g/mol
  • Structural Features: The presence of an anilino group is notable, which plays a crucial role in binding affinity to cyclin-dependent kinases .
Chemical Reactions Analysis

CDKI-83 can undergo various chemical reactions that are essential for its function and stability:

  1. Oxidation Reactions: These can modify the compound's functional groups, potentially enhancing its reactivity or altering its pharmacokinetic properties.
  2. Substitution Reactions: CDKI-83 can participate in nucleophilic substitution reactions, allowing for the introduction of additional functional groups that may improve its efficacy or selectivity.
  3. Decomposition Pathways: Understanding how CDKI-83 degrades under various conditions helps in formulating stable drug formulations .
Mechanism of Action

The mechanism of action for CDKI-83 involves the inhibition of cyclin-dependent kinase 9 activity, which is crucial for RNA polymerase II phosphorylation during transcription. By inhibiting this kinase:

  • Induction of Apoptosis: CDKI-83 has been shown to induce apoptosis in cancer cells by reducing the expression of anti-apoptotic proteins such as Mcl-1 and Bcl-2.
  • Cell Cycle Arrest: Treatment with CDKI-83 leads to cell cycle arrest at the G2/M phase, preventing cancer cells from proliferating effectively .

This dual action highlights the potential for CDKI-83 to serve as an effective therapeutic agent in cancer treatment.

Physical and Chemical Properties Analysis

CDKI-83 exhibits several physical and chemical properties that are relevant for its application as a therapeutic agent:

  • Solubility: The compound's solubility profile is crucial for formulation development; it must be soluble enough to ensure adequate bioavailability.
  • Stability: Stability under physiological conditions is essential for maintaining efficacy during storage and administration.
  • Melting Point: The melting point provides insights into purity and can indicate potential polymorphic forms that may affect drug performance .
Applications

CDKI-83 has significant applications in scientific research, particularly in the field of oncology:

  1. Cancer Therapy Development: As a selective inhibitor of cyclin-dependent kinases, it holds promise for developing targeted therapies aimed at various cancers.
  2. Mechanistic Studies: Researchers utilize CDKI-83 to investigate the role of cyclin-dependent kinases in cancer biology, helping to elucidate pathways involved in tumor growth and survival.
  3. Combination Therapies: Its potential use alongside other therapeutics may enhance treatment efficacy by targeting multiple pathways involved in cancer progression .

Properties

Product Name

CDKI-83

IUPAC Name

4-[4-methyl-2-(methylamino)-1,3-thiazol-5-yl]-2-(4-methyl-3-morpholin-4-ylsulfonylanilino)pyrimidine-5-carbonitrile

Molecular Formula

C21H23N7O3S2

Molecular Weight

485.6 g/mol

InChI

InChI=1S/C21H23N7O3S2/c1-13-4-5-16(10-17(13)33(29,30)28-6-8-31-9-7-28)26-20-24-12-15(11-22)18(27-20)19-14(2)25-21(23-3)32-19/h4-5,10,12H,6-9H2,1-3H3,(H,23,25)(H,24,26,27)

InChI Key

SSEDQERECATUBR-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)NC2=NC=C(C(=N2)C3=C(N=C(S3)NC)C)C#N)S(=O)(=O)N4CCOCC4

Solubility

Soluble in DMSO, not in water

Synonyms

CDKI83; CDKI-83; CDKI 83.

Canonical SMILES

CC1=C(C=C(C=C1)NC2=NC=C(C(=N2)C3=C(N=C(S3)NC)C)C#N)S(=O)(=O)N4CCOCC4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.